1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one

Description

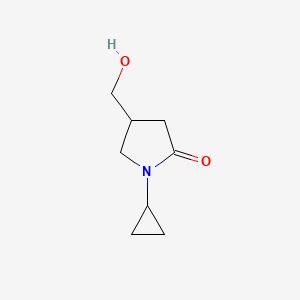

1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS: 1017456-88-0) is a pyrrolidinone derivative characterized by a cyclopropyl substituent at the 1-position and a hydroxymethyl group at the 4-position of the pyrrolidin-2-one core. This compound is synthesized and distributed by Hubei Yangxin Pharmaceutical Technology Co., Ltd., a certified ISO9001:2015 company specializing in pharmaceutical intermediates, reference standards, and fine chemicals . Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol.

Properties

IUPAC Name |

1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-3-8(11)9(4-6)7-1-2-7/h6-7,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIINMCIJESQIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640641 | |

| Record name | 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017456-88-0 | |

| Record name | 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the ring expansion of cyclopropylamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

Industry: Used in the production of fine chemicals and as a precursor for various industrial products

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one with four related pyrrolidinone derivatives, focusing on structural features, functional groups, and inferred pharmacological relevance.

1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)

- Molecular Formula : C₇H₁₄N₂

- Key Features :

- Replaces the 4-hydroxymethyl and 2-ketone groups with a 3-amine substituent.

- Smaller molecular weight (126.20 g/mol) due to the absence of oxygen-containing groups.

- Safety data indicate acute toxicity risks (e.g., respiratory irritation), necessitating stringent handling protocols .

1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one carbonate (CAS: 1609399-75-8)

- Molecular Formula: Not explicitly provided (estimated C₁₄H₂₃N₃O₄).

- Key Features: Cyclopentyl substituent (vs. cyclopropyl) increases steric bulk and lipophilicity. Carbonate ester at the 2-position modifies reactivity and bioavailability.

(4S,5R)-1-cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one

- Key Features: Chiral centers at C4 and C5 introduce stereochemical complexity. Complies with Lipinski’s Rule of Five (LogS = -2.76), suggesting favorable drug-likeness .

- Implications :

- The pyridine moieties and stereochemistry may target enzymes or receptors with high specificity, such as kinase inhibitors.

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one (CAS: 2388985-08-6)

- Key Features :

- Boronate ester group at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions.

- Pyridin-2-one core replaces the pyrrolidin-2-one structure, altering electron distribution.

- Implications :

Structural and Functional Comparison Table

| Compound Name | CAS | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| This compound | 1017456-88-0 | Pyrrolidin-2-one | Cyclopropyl, hydroxymethyl | 167.21 | Intermediate for drug discovery |

| 1-Cyclopropylpyrrolidin-3-amine | 936221-78-2 | Pyrrolidine | Cyclopropyl, 3-amine | 126.20 | High basicity, acute toxicity |

| 1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one carbonate | 1609399-75-8 | Pyrrolidin-2-one | Cyclopentyl, (methylamino)methyl, carbonate | ~285.35 | Enhanced lipophilicity |

| (4S,5R)-1-cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one | N/A | Pyrrolidin-2-one | Pyridine rings, stereocenters | ~350.43 | Drug-like (Lipinski compliant) |

| 1-Cyclopropyl-4-(dioxaborolanyl)pyridin-2(1H)-one | 2388985-08-6 | Pyridin-2(1H)-one | Cyclopropyl, boronate ester | ~273.12 | Suzuki coupling utility |

Research and Application Insights

- Target Compound (this compound) : Its hydroxymethyl group provides a handle for further derivatization (e.g., esterification or oxidation), while the cyclopropyl ring may enhance metabolic stability by resisting cytochrome P450 oxidation .

- Comparative Advantages :

Notes

Data Limitations : Detailed pharmacological data (e.g., IC₅₀ values, solubility) are unavailable in the provided evidence; inferences are based on structural analogies.

Safety : Compounds with amine groups (e.g., CAS: 936221-78-2) require stringent safety protocols, whereas the target compound’s hydroxymethyl group may mitigate acute hazards .

Synthetic Utility: Boronate ester derivatives (e.g., CAS: 2388985-08-6) are prioritized for cross-coupling reactions, while chiral pyrrolidinones (e.g., ) are tailored for asymmetric catalysis or enantioselective drug design.

Biological Activity

1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropyl and hydroxymethyl substituents, may exhibit various pharmacological effects, particularly in antimicrobial and antitumor activities. This article compiles existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C8H13NO

- Molecular Weight : 155.19 g/mol

- CAS Number : 1017456-88-0

The structural features of this compound contribute to its biological activity. The presence of the hydroxymethyl group is significant for interactions with biological targets, while the cyclopropyl moiety may influence the compound's pharmacokinetics and binding affinity.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess notable antimicrobial properties. In particular, derivatives of pyrrolidine have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| This compound | Escherichia coli | 0.020 mg/mL |

These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antitumor Activity

In addition to its antimicrobial effects, there is emerging evidence suggesting that this compound may exhibit antitumor properties. A study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives found that certain modifications could enhance cytotoxicity against cancer cell lines.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. Further studies are needed to elucidate these pathways definitively.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of various pyrrolidine derivatives, including this compound, against multidrug-resistant bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential therapeutic application in treating infections caused by resistant pathogens.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing promising results in reducing cell viability.

Q & A

Q. What synthetic routes are recommended for 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using a transition-metal catalyst (e.g., palladium) to introduce the cyclopropyl group .

- Step 2 : Hydroxymethylation at the 4-position using formaldehyde or its equivalents under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Reaction efficiency can be improved by controlling temperature (e.g., 60–80°C for cyclopropanation) and using microwave-assisted synthesis to reduce reaction time .

- Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity >95% .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm cyclopropyl protons (δ 0.8–1.2 ppm) and hydroxymethyl group (δ 3.4–3.7 ppm). Compare with computed spectra using DFT (B3LYP/6-31G*) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and analyze using Mo-Kα radiation (λ = 0.71073 Å) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical vs. experimental m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Case Study : If experimental NMR shows unexpected splitting for the pyrrolidinone ring, consider:

- Solvent Effects : DMSO may cause proton exchange broadening; repeat in CDCl₃ .

- Conformational Analysis : Use molecular dynamics simulations (e.g., Gaussian 16) to model ring puckering and predict splitting patterns .

- Isotopic Labeling : Introduce ¹³C at the hydroxymethyl group to track coupling constants .

- Validation : Cross-validate with IR spectroscopy (C=O stretch ~1750 cm⁻¹) and compare with computational IR spectra .

Q. What strategies are used to determine the compound’s pharmacological activity, given its structural features?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR libraries using molecular docking (AutoDock Vina) to prioritize targets .

- In Vitro Assays :

- Cytotoxicity : MTT assay (IC₅₀ determination in HEK-293 or HeLa cells) .

- Enzyme Inhibition : Measure inhibition constants (Kᵢ) for enzymes like PDE4 or COX-2 via fluorometric assays .

- SAR Studies : Modify the hydroxymethyl group (e.g., acetylation) to assess impact on bioactivity. Use QSAR models (e.g., CoMFA) to predict optimized derivatives .

Q. How can impurities or byproducts during synthesis be systematically identified and quantified?

- Methodological Answer :

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect impurities at 210 nm and identify via MS/MS fragmentation .

- Degradation Studies : Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to profile stability-related impurities .

- Quantification : Calibrate against reference standards (e.g., EP impurity C) and report impurities at <0.15% per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.